

# LC-MS/MS method for Hexythiazox residue analysis in grapes

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Hexythiazox

CAS No.: 78587-05-0

Cat. No.: S529927

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## Analytical Method for Hexythiazox in Grapes by LC-MS/MS

This protocol is adapted from a validated method for determining **hexythiazox** and bifenazate residues in grapes and raisins, using a QuEChERS-based extraction approach [1].

### Materials and Reagents

- **Certified Standard: Hexythiazox** (e.g., purity  $\geq 99.5\%$ )
- **Solvents:** LC-MS grade Acetonitrile, Ethyl Acetate, Methanol
- **QuEChERS Salts:** Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ), Sodium Chloride ( $\text{NaCl}$ )
- **dSPE Cleanup Sorbents:** Primary Secondary Amine (PSA)
- **Others:** Formic acid or Acetic Acid; Deionized water

### Equipment

- Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
- Analytical Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8-2.7  $\mu\text{m}$ )
- Analytical balance, vortex mixer, centrifuge, and mechanical shaker

## Sample Preparation Procedure

- **Homogenization:** Representative grape samples should be homogenized using a food processor.
- **Extraction:** Weigh  $10.0 \pm 0.1$  g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of ethyl acetate, cap the tube, and shake vigorously for 1 minute.
- **Partitioning:** Add a salt mixture (typically 4 g  $MgSO_4$  and 1 g NaCl) to the tube. Shake immediately and vigorously for 1 minute to prevent salt clumping. Centrifuge the tube at  $>4000$  rpm for 5 minutes.
- **Cleanup (dSPE):** Transfer an aliquot (e.g., 1-2 mL) of the upper organic layer into a dispersive-SPE tube containing PSA and  $MgSO_4$ . Vortex for 30-60 seconds and centrifuge.
- **Final Preparation:** Dilute the purified extract with a compatible solvent (e.g., acetonitrile or initial mobile phase), mix, and filter it into an LC vial for analysis [1].

## LC-MS/MS Instrumental Analysis

The following conditions are examples and should be optimized for your specific instrument.

### Liquid Chromatography (LC) Conditions

- **Column:** C18 (e.g., 100 mm x 2.1 mm, 1.8  $\mu m$ )
- **Mobile Phase A:** Water with 0.1% Formic acid
- **Mobile Phase B:** Acetonitrile with 0.1% Formic acid
- **Flow Rate:** 0.3 mL/min
- **Injection Volume:** 5-10  $\mu L$
- **Column Oven Temperature:** 40°C
- **Gradient Program:**

| Time (min) | % A | % B |
|------------|-----|-----|
| 0.0        | 90  | 10  |
| 2.0        | 90  | 10  |
| 8.0        | 10  | 90  |
| 12.0       | 10  | 90  |

| Time (min) | % A | % B |
|------------|-----|-----|
| 12.1       | 90  | 10  |
| 15.0       | 90  | 10  |

## Mass Spectrometry (MS) Conditions

- **Ionization Mode:** Electrospray Ionization (ESI), positive mode
- **Operation Mode:** Multiple Reaction Monitoring (MRM)
- **Source Temperature:** 150°C
- **Desolvation Temperature:** 500°C
- **Desolvation Gas Flow:** 1000 L/Hr
- **Cone Gas Flow:** 150 L/Hr
- **MRM Transitions** (Optimize for your instrument):

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (s) |
|---------------------|-------------------|-----------------------|----------------|
| 353.0               | 168.0*            | 15                    | 0.1            |
| 353.0               | 228.0             | 10                    | 0.1            |

\*Quantifier ion

## Method Validation

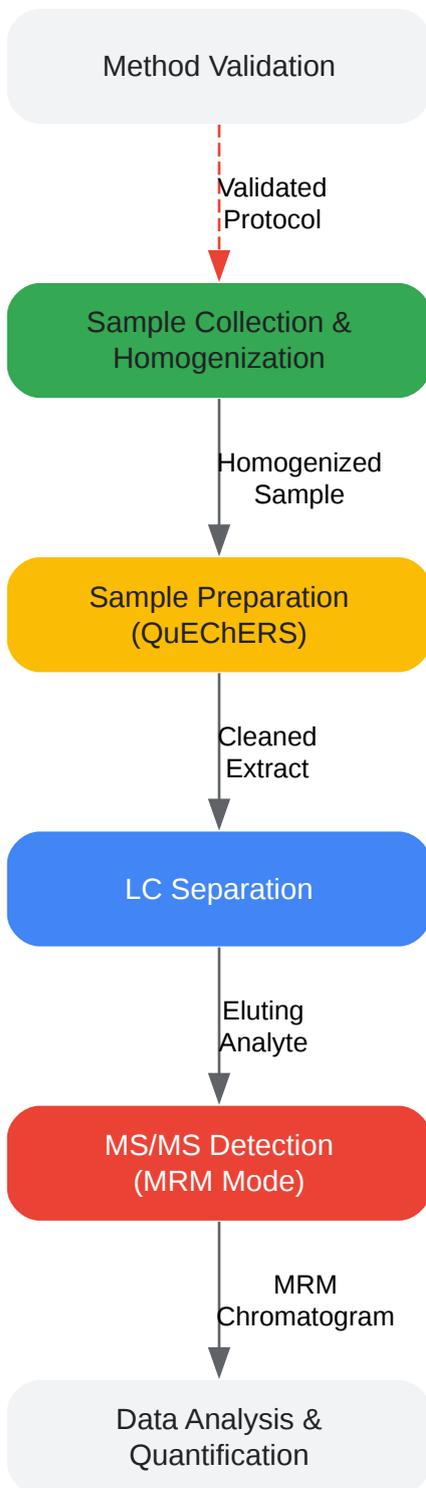
The method should be validated according to international guidelines like SANTE/11312/2021 to ensure reliability, accuracy, and precision [2].

*Table 1: Method validation parameters for **Hexythiazox** in grapes based on established studies.*

| Validation Parameter          | Target Performance                             | Reported / Recommended Value  |
|-------------------------------|--|---|
| Linearity                     | $R^2 \geq 0.99$                                | Calibration curve (e.g., 0.001–0.5 mg/kg) [1]                       |
| Accuracy (Recovery %)         | 70–120%  | 85.2%–97.8% (in grapes) [2]   |
| Precision (RSD %)             | $\leq 20\%$                                    | 2.8%–7.1% (in grapes) [2]   |
| Limit of Quantification (LOQ) | -  | e.g., 0.005 mg/kg [1]   |
| Limit of Detection (LOD)      | -  | e.g., 0.0015 mg/kg [2]  |
| Matrix Effect                 | Signal suppression/enhancement $\leq \pm 25\%$ | Evaluate by comparing solvent and matrix-matched calibration slopes |

## Workflow Overview

The entire analytical procedure, from sample receipt to result reporting, can be summarized in the following workflow diagram:



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Diagram Title: LC-MS/MS Workflow for **Hexythiazox** Residue Analysis.

## Key Practical Considerations

- **Internal Standards:** Use a stable isotope-labeled internal standard (SIL-IS) for **hexythiazox** if available. This is the best practice for compensating for matrix effects and losses during sample preparation [3].
- **Matrix Effects:** Always use **matrix-matched calibration standards** for quantification. These are prepared by adding known amounts of **hexythiazox** to a blank grape extract and are essential for obtaining accurate results by correcting for ionization suppression or enhancement [4].
- **Quality Control:** Include procedural blanks, recovery samples (spiked blanks), and continuing calibration verification (CCV) standards in each analytical batch to ensure ongoing data quality.

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## References

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**Address:** Ontario, CA 91761, United States

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**Web:** [www.smolecule.com](http://www.smolecule.com)